![molecular formula C10H12F3NO B2528730 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1183323-24-1](/img/structure/B2528730.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Preparation of 2-Chloro-1-[3-(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be synthesized by chlorinating 3-(trifluoromethyl)benzyl alcohol.
Amination Reaction: The 2-chloro-1-[3-(trifluoromethyl)phenyl]propan-1-ol is then reacted with an appropriate amine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
2-Amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol: The position of the trifluoromethyl group is different, which can affect the compound’s steric and electronic properties.
Uniqueness
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWKXZTJABFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
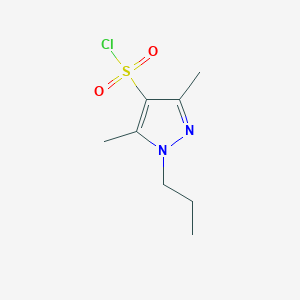
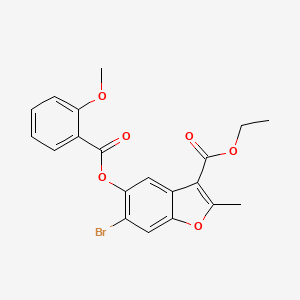
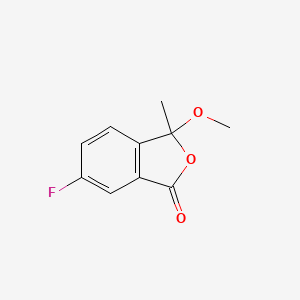

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2528655.png)
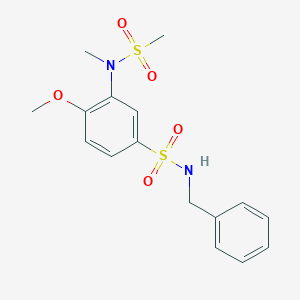
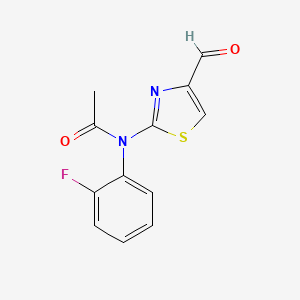
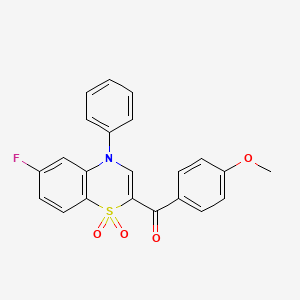
![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2528663.png)
![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)
![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)
